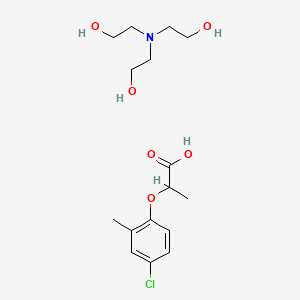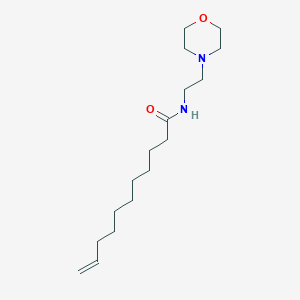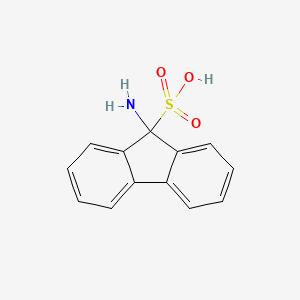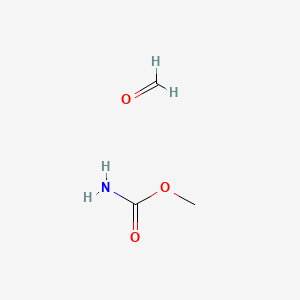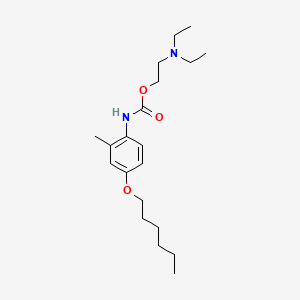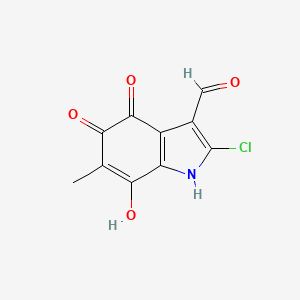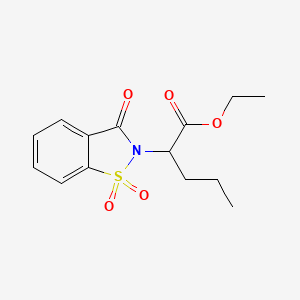
Ethyl 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 55358 is a compound of significant interest in the field of medicinal chemistryThis compound belongs to the class of indenoisoquinolines, which are synthetic and chemically stable, making them advantageous over other topoisomerase I inhibitors .
Preparation Methods
The synthesis of NSC 55358 involves multiple steps, starting with the preparation of the indenoisoquinoline core. This core is typically synthesized through a series of condensation reactions involving aromatic aldehydes and ketones. The reaction conditions often require the use of strong acids or bases as catalysts and high temperatures to facilitate the formation of the indenoisoquinoline structure. Industrial production methods may involve large-scale batch reactions with stringent control over temperature and pH to ensure high yield and purity .
Chemical Reactions Analysis
NSC 55358 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed are oxidized derivatives of the indenoisoquinoline core.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce NSC 55358, leading to the formation of reduced analogs.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, resulting in the formation of substituted indenoisoquinolines
Scientific Research Applications
NSC 55358 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of topoisomerase I inhibition and to develop new synthetic methodologies for indenoisoquinolines.
Biology: NSC 55358 is employed in biological studies to understand its effects on cellular processes, particularly DNA replication and repair.
Medicine: The compound is being investigated for its potential as an anticancer agent.
Mechanism of Action
NSC 55358 exerts its effects by selectively trapping topoisomerase I-DNA cleavage complexes. This trapping prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and ultimately cell death. The molecular targets involved include the topoisomerase I enzyme and the DNA substrate. The pathway involves the stabilization of the topoisomerase I-DNA complex, which is crucial for its anticancer activity .
Comparison with Similar Compounds
NSC 55358 is compared with other indenoisoquinolines such as NSC 706744, NSC 725776 (Indimitecan), and NSC 724998 (Indotecan). These compounds share a similar mechanism of action but differ in their chemical stability, specificity for topoisomerase I cleavage sites, and resistance to efflux pumps. NSC 55358 is unique due to its prolonged drug action and differential targeting of cancer cell genomes .
Similar Compounds
- NSC 706744
- NSC 725776 (Indimitecan)
- NSC 724998 (Indotecan)
These compounds are part of the same class of indenoisoquinolines and are being explored for their potential in cancer therapy .
Properties
CAS No. |
7501-66-8 |
|---|---|
Molecular Formula |
C14H17NO5S |
Molecular Weight |
311.36 g/mol |
IUPAC Name |
ethyl 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)pentanoate |
InChI |
InChI=1S/C14H17NO5S/c1-3-7-11(14(17)20-4-2)15-13(16)10-8-5-6-9-12(10)21(15,18)19/h5-6,8-9,11H,3-4,7H2,1-2H3 |
InChI Key |
ZBLWBROJIZFBDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)OCC)N1C(=O)C2=CC=CC=C2S1(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


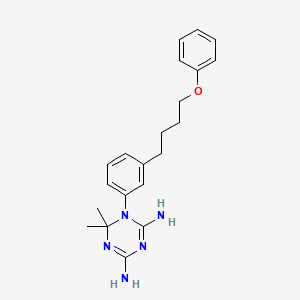
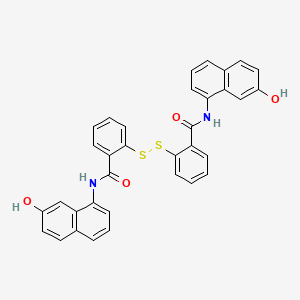
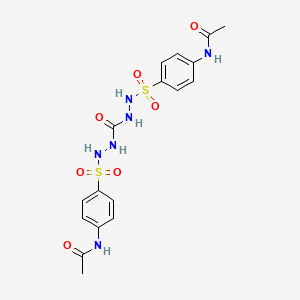
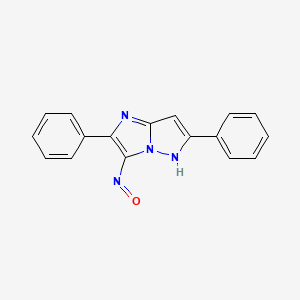
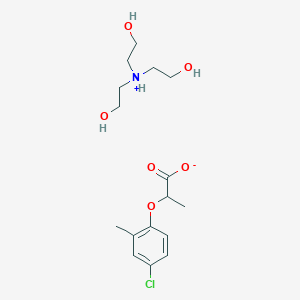
![(4R,9R,10S)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-9-ol](/img/structure/B12802563.png)
